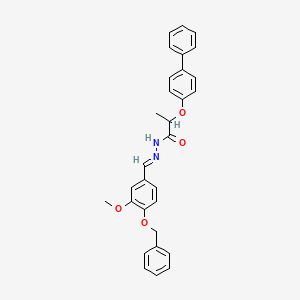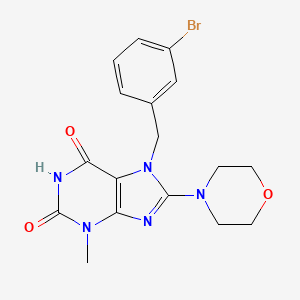![molecular formula C19H17NO B15081018 N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Primary amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-naphthalenamine
- N-[(E)-(4-fluorophenyl)methylidene]-1-naphthalenamine
- N-[(E)-(3-methoxyphenyl)methylidene]-1-naphthalenamine
Uniqueness
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine is unique due to its specific ethoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H17NO |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1-(3-ethoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-14H,2H2,1H3 |
InChI-Schlüssel |
VRXJUXJISHAFPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C=NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)

![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)



![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)


![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)

